Product packaging for 1,4-Dichloro-2-butyne(Cat. No.:CAS No. 821-10-3)

1,4-Dichloro-2-butyne

Cat. No.: B041282
CAS No.: 821-10-3
M. Wt: 122.98 g/mol
InChI Key: RCHDLEVSZBOHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Dichloro-2-butyne is a versatile and valuable bifunctional building block in organic synthesis, characterized by its terminal chloroalkyl groups and a central carbon-carbon triple bond. This unique structure makes it an effective alkylating agent and a key precursor for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles such as pyrroles and pyrrolidines via nucleophilic substitution and cyclization reactions. Its high reactivity allows researchers to utilize it in the synthesis of conjugated enynes, which are crucial motifs in materials science and natural product synthesis. The compound serves as a fundamental scaffold in medicinal chemistry for developing potential pharmacologically active molecules and in polymer chemistry for creating polymers with tailored properties. As a potent electrophile, its mechanism of action involves facile substitution of the chlorine atoms by nucleophiles, while the alkyne moiety can participate in further transformations like Sonogashira couplings or reduction reactions. Strict handling in a controlled environment is advised due to its alkylating potential and lachrymatory properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Cl2 B041282 1,4-Dichloro-2-butyne CAS No. 821-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dichlorobut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHDLEVSZBOHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061165
Record name 1,4-Dichloro-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 1,4-Dichloro-2-butyne
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9750
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.86 [mmHg]
Record name 1,4-Dichloro-2-butyne
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9750
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

821-10-3
Record name 1,4-Dichloro-2-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyne, 1,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-DICHLORO-2-BUTYNE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butyne, 1,4-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Dichloro-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichlorobut-2-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Historical Trajectories of Research on 1,4 Dichloro 2 Butyne

The exploration of 1,4-dichloro-2-butyne's synthetic potential has a rich history. One of the earliest and most common methods for its preparation involves the reaction of 2-butyne-1,4-diol (B31916) with thionyl chloride. chemicalbook.comchemicalbook.com This straightforward conversion provides a reliable route to this versatile building block. Early research focused on understanding its fundamental reactivity, particularly its susceptibility to nucleophilic substitution reactions at the chlorinated carbon atoms. These initial studies laid the groundwork for its subsequent use in more complex synthetic endeavors. Over the decades, researchers have continued to explore new synthetic routes and applications, solidifying its place as a key reagent in the chemist's toolkit.

Contemporary Significance of 1,4 Dichloro 2 Butyne in Synthetic Chemistry and Materials Science

In modern synthetic chemistry, 1,4-dichloro-2-butyne is prized for its role as a precursor to a diverse range of organic compounds. chemimpex.com It is a key starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.comnordmann.global For instance, it is utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles and has been employed in the development of the 20S-camptothecin family of antitumor agents. chemicalbook.com

The compound's utility extends into the realm of materials science, where it is used in the development of advanced functional materials and polymers with unique properties. chemimpex.comottokemi.com Its ability to participate in polymerization reactions allows for the creation of specialized materials with tailored characteristics. chemimpex.com Furthermore, this compound has been investigated for its role in the development of materials for batteries. fishersci.com

Fundamental Structural Elements Influencing 1,4 Dichloro 2 Butyne Reactivity Profiles

Preparation of this compound from 2-Butyne-1,4-diol (B31916)

The conversion of 2-Butyne-1,4-diol to this compound is a cornerstone of its production. This transformation is typically achieved through the use of thionyl chloride. chemicalbook.com

The reaction of 2-Butyne-1,4-diol with thionyl chloride (SOCl₂) is a widely employed method for the synthesis of this compound. chemicalbook.com This process is generally carried out under basic conditions. The presence of a base, such as pyridine, is crucial for the reaction to proceed effectively. chemicalbook.com In some protocols, triethylamine (B128534) is also used as a base. acs.org

A common procedure involves treating 2-Butyne-1,4-diol with thionyl chloride, which can be a vigorous and exothermic reaction. chemicalbook.com To manage the reaction's exothermicity, the medium is often diluted with a solvent like dichloromethane (B109758) (CH₂Cl₂) and cooled to low temperatures, such as -30°C, before the addition of thionyl chloride. chemicalbook.com

The reaction can be summarized as follows:

HOCH₂C≡CCH₂OH + 2 SOCl₂ → ClCH₂C≡CCH₂Cl + 2 SO₂ + 2 HCl

Source: Compiled from multiple sources.

The conversion of alcohols to alkyl chlorides using thionyl chloride can proceed through different mechanistic pathways depending on the reaction conditions. In the absence of a base, the reaction often follows an Sₙi (internal nucleophilic substitution) mechanism, which results in the retention of stereochemical configuration. thieme-connect.de The alcohol first reacts with thionyl chloride to form a chlorosulfite ester. This intermediate then decomposes to form an intimate ion pair, with the chloride ion subsequently binding to the carbocation from the front. thieme-connect.de

However, in the presence of a base like pyridine, the mechanism shifts to an Sₙ2 (bimolecular nucleophilic substitution) pathway. thieme-connect.de The base assists in the removal of a proton, and the resulting chloride ion attacks the carbon atom from the backside, leading to an inversion of configuration. thieme-connect.de

Optimizing reaction parameters is critical to maximize the yield and selectivity of this compound. Key parameters include temperature, solvent, and the stoichiometry of the reactants.

For instance, a study by Chang, Sukbok; Lee, Nam Ho; and Jacobsen, Eric N. reported a yield of 84% for the synthesis of this compound from 2-Butyne-1,4-diol using thionyl chloride in the presence of pyridine. chemicalbook.com The use of a solvent like dichloromethane and cooling the reaction mixture helps to control the exothermic nature of the reaction and prevent the formation of byproducts. chemicalbook.com The careful control of temperature, typically in the range of 0–25°C, is also important to minimize side reactions.

Reactants Reagents/Solvents Yield Reference
2-Butyne-1,4-diolThionyl chloride, Pyridine84% chemicalbook.com
2-Butyne-1,4-diolThionyl chloride, DichloromethaneNot specified chemicalbook.com
cis-2-Butene-1,4-diolThionyl chloride, TriethylamineNot specified acs.org

This table summarizes reaction conditions and yields from various sources.

Exploration of Alternative Synthetic Routes to this compound

While the thionyl chloride method is prevalent, research into alternative synthetic pathways is ongoing to find more efficient or "greener" methods.

Catalytic methods represent a promising alternative for the synthesis of chlorinated compounds. For example, iron(III) oxide (Fe₂O₃) has been used as a catalyst in the isomerization of 3,4-dichloro-1-butene (B1205564) to 1,4-dichloro-2-butene, which is a structural isomer of the target compound. jcsp.org.pk This suggests the potential for catalytic routes in related syntheses. Palladium complexes have also been shown to catalyze the trimerization of this compound, indicating the reactivity of this compound in the presence of transition metal catalysts. researchgate.net Another approach involves the DTBB-catalyzed lithiation of this compound for the synthesis of functionalized alkynes. researchgate.net While not a direct synthesis of the title compound, these catalytic systems highlight the potential for developing novel catalytic syntheses of this compound itself.

Nucleophilic Substitution Reactions of this compound

The chlorine atoms in this compound are susceptible to displacement by nucleophiles, a reaction facilitated by the stability of the resulting carbocation intermediate, which is analogous to an allylic system. This reactivity makes the compound a valuable precursor in organic synthesis. evitachem.com

While research specifically detailing the amination of cis-1,4-dichloro-2-butyne is limited, extensive studies on its structural analog, cis-1,4-dichloro-2-butene (B23561), provide significant insight into the expected reaction pathways. The cis-isomer of the butene analog reacts with ammonia (B1221849) and various amines to form cyclic nitrogen-containing compounds. acs.org

With primary amines, such as aniline, the reaction with cis-1,4-dichloro-2-butene yields N-phenyl-3-pyrroline. acs.org When reacting with ammonia, two products are typically formed: the expected 3-pyrroline (B95000) in smaller quantities and a more prevalent spiro compound, 5-azaspiro[4.4]nona-2,7-dienium chloride. acs.org The formation of this spiro compound involves the reaction of two molecules of the dichloride with one molecule of ammonia. acs.org This behavior contrasts with the trans-isomer, which tends to form high-molecular-weight polymers with primary amines or ammonia. acs.org Secondary amines like diethylamine (B46881) react to form N,N-diethyl-3-pyrrolinium chloride. acs.org

Reactant (Amine)SubstrateMajor Product(s)
Aniline (Primary Amine)cis-1,4-Dichloro-2-buteneN-phenyl-3-pyrroline
Diethylamine (Secondary Amine)cis-1,4-Dichloro-2-buteneN,N-diethyl-3-pyrrolinium chloride
Ammoniacis-1,4-Dichloro-2-butene3-Pyrroline and 5-azaspiro[4.4]nona-2,7-dienium chloride

Table 1: Amination reaction products with cis-1,4-dichloro-2-butene. acs.org

The reactivity of this compound extends to reactions with stabilized carbon nucleophiles. Again, studies on the butene analog, cis-1,4-dichloro-2-butene, illustrate the primary reaction pathways.

The condensation of cis-1,4-dichloro-2-butene with diethyl malonate, a source of a stabilized carbanion, has been investigated. luc.edu In this reaction, the major products isolated are diethyl cyclopent-3-ene-1,1-dicarboxylate and diethyl 2-vinylcyclopropane-1,1-dicarboxylate. luc.edu The formation of the vinylcyclopropane (B126155) derivative occurs through an internal SN2 displacement mechanism. luc.edu

NucleophileSubstrateProduct(s)
Diethyl Malonatecis-1,4-Dichloro-2-buteneDiethyl cyclopent-3-ene-1,1-dicarboxylate, Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

Table 2: Reaction of cis-1,4-dichloro-2-butene with a stabilized carbon nucleophile. luc.edu

Carbon-Carbon Bond Forming Reactions Involving this compound

Beyond substitution, this compound is a substrate for reactions that construct new carbon-carbon bonds, significantly increasing molecular complexity.

The codimerization of this compound with unsaturated molecules like allyl chloride has been reported in scientific literature. These reactions typically require a catalyst to proceed efficiently.

The stereoselectivity of codimerization reactions is a critical aspect, determining the spatial arrangement of atoms in the product. In related catalytic systems, such as the codimerization of 1,3-dienes, the stereochemical outcome (i.e., the formation of cis vs. trans isomers) is heavily influenced by the nature of the catalyst and reaction conditions. For instance, in nickel-catalyzed codimerizations, the basicity of phosphine (B1218219) ligands can control the cis/trans ratio of the products. Acceptor ligands tend to direct the reaction towards the trans isomer due to their effect on the electron density at the metal center.

The choice of solvent and ligands in the catalytic system is paramount for controlling the selectivity of codimerization reactions. Solvent polarity can significantly impact reaction efficiency and product distribution. For example, solvents like dimethylformamide (DMF) versus tetrahydrofuran (B95107) (THF) can lead to different outcomes. upertis.ac.id

Ligands, particularly phosphine ligands in transition-metal catalysis, play a crucial role. Their steric and electronic properties, often quantified by the ligand bite angle, can dramatically influence activity and selectivity. In palladium-catalyzed cross-coupling reactions, bulky ligands are often employed to maintain stereochemical configuration and enhance selectivity. upertis.ac.id The proper design of the ligand's backbone and the coordinating properties of its atoms are key to achieving high conversion and selectivity for the desired product.

ParameterInfluence on ReactionExample Effect
Solvent Polarity Can alter reaction rates and product distribution by stabilizing or destabilizing transition states.Switching between polar (e.g., DMF) and non-polar (e.g., THF) solvents can suppress or promote isomerization. upertis.ac.id
Ligand Steric Bulk Affects the coordination sphere of the metal catalyst, influencing which substrates can bind and how they approach the metal center.Bulky ligands in palladium-catalyzed reactions can preserve the stereochemistry of the reactants in the product. upertis.ac.id
Ligand Electronics Modifies the electron density on the metal center, affecting its catalytic activity and reaction pathway.Electron-withdrawing (acceptor) ligands can favor specific isomeric products in nickel-catalyzed codimerizations.

Table 3: General influence of solvent and ligand systems on reaction selectivity.

Codimerization with Unsaturated Substrates

Elimination Reactions for Alkyne Homologation

Elimination reactions of this compound provide a valuable route for the synthesis of higher alkynes, a process known as alkyne homologation. This typically involves the removal of two molecules of hydrogen chloride (HCl) to generate a new carbon-carbon triple bond.

A significant application of the elimination reactivity of this compound is the synthesis of butadiyne (diacetylene). This transformation is achieved through a dehydrohalogenation reaction, where a strong base is employed to remove two equivalents of hydrogen chloride.

ClCH₂C≡CCH₂Cl + 2 KOH → HC≡C−C≡CH + 2 KCl + 2 H₂O unacademy.com

The mechanism of this double dehydrohalogenation is believed to proceed in a stepwise manner. The first E2 elimination is relatively fast, leading to the formation of a chloroenyne intermediate. The second elimination step, which forms the second triple bond, is generally slower and may require more forcing conditions, such as increased temperature. youtube.com The choice of a strong base is crucial for the reaction to proceed to completion.

Oxidative Addition Chemistry of this compound

This compound can undergo oxidative addition reactions with transition metal complexes. This process involves the cleavage of the carbon-chlorine bond and the formation of new metal-carbon and metal-chlorine bonds, leading to an increase in both the oxidation state and coordination number of the metal center.

The reaction of this compound with organoplatinum(II) complexes has been a subject of detailed investigation. For instance, its reaction with the dimethylplatinum(II) complex, [PtMe₂(bipy)] (where bipy = 2,2′-bipyridine), results in an oxidative addition product. researchgate.net

This reaction yields a mixture of trans and cis isomers of the platinum(IV) complex, specifically trans-[PtClMe₂(CH₂C≡CCH₂Cl)(bipy)] and cis-[PtClMe₂(CH₂C≡CCH₂Cl)(bipy)]. researchgate.net Kinetic studies, monitored by UV-Vis spectroscopy, have been conducted to understand the reaction mechanism. researchgate.netresearchgate.net Experimental data from ¹H NMR spectroscopy have shown that the trans isomer is the more stable of the two products. researchgate.net The kinetics of this type of reaction can vary depending on the specific allylic or propargylic halide, with some following second-order kinetics and others exhibiting more complex third-order or mixed-order kinetics. acs.orgacs.org

Below is a table summarizing the products of the oxidative addition reaction:

ReactantProduct Isomers
[PtMe₂(bipy)] and this compoundtrans-[PtClMe₂(CH₂C≡CCH₂Cl)(bipy)]
cis-[PtClMe₂(CH₂C≡CCH₂Cl)(bipy)]

Rearrangement Reactions Involving this compound Derivatives

Derivatives of this compound, particularly those where the chlorine atoms have been substituted by other functional groups, can undergo interesting and synthetically useful rearrangement reactions.

A prominent example is the Claisen rearrangement observed in 1,4-bis(aryloxy)-2-butynes. These derivatives are typically synthesized from this compound and a corresponding phenol. cdnsciencepub.com The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement that can proceed thermally or with the aid of a catalyst.

When 1,4-bis(m-methoxyphenoxy)-2-butyne undergoes a thermal Claisen rearrangement, it can lead to the formation of several isomeric products, including pterocarpans and benzofurans. cdnsciencepub.comresearchgate.net The reaction is proposed to occur via a "double Claisen" mechanism, involving two sequential acs.orgacs.org-sigmatropic shifts. cdnsciencepub.comlookchem.com The first rearrangement leads to an allenyl intermediate, which then undergoes further transformations. The regioselectivity of the rearrangement can be influenced by the substitution pattern on the aryl rings. cdnsciencepub.com The complexity of the product mixture highlights the intricate nature of these rearrangements. In some cases, the use of catalysts like anhydrous aluminum chloride (AlCl₃) or BF₃-etherate can facilitate the rearrangement, particularly for double Claisen rearrangements which have a higher activation energy. researchgate.net

Functionalization of this compound via Addition Reactions

The carbon-carbon triple bond in this compound is susceptible to addition reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. A key example is the chlorination of the butyne backbone. The addition of elemental chlorine to trans-1,4-dichloro-2-butene, a related compound, in the presence of a free radical inhibitor and a chloride ion source, yields meso-1,2,3,4-tetrachlorobutane in high yields. google.com This tetrachlorobutane derivative is a valuable precursor for the synthesis of 2,3-dichloro-1,3-butadiene, a monomer used in the production of specialty polymers. google.com While this example starts from the butene analogue, it illustrates the principle of functionalizing the four-carbon backbone via addition reactions.

Selenosulfonation of this compound

The reaction of this compound with selenosulfonates demonstrates its function as a synthetic equivalent of an enyne. uvic.ca The free-radical selenosulfonation using Se-phenyl p-tolueneselenosulfonate results in a 1,4-addition to the butyne backbone. acs.orgacs.org This reaction is typically conducted in refluxing chloroform (B151607) and yields a single primary product. acs.org

The resulting adduct is (Z)-1-chloro-4-(phenylseleno)-2-(p-toluenesulfonyl)but-2-ene, which can be isolated in high yield. acs.org The specific Z-geometry of the product has been confirmed through spectroscopic analysis. acs.org This intermediate is valuable for further synthetic applications. uvic.caresearchgate.net For example, it can undergo reductive dehalogenation to regenerate a double bond, effectively making the original this compound a precursor to various sulfonyl-substituted allenic alcohols and dienes. uvic.caacs.orgresearchgate.net

Research Findings on the Selenosulfonation of this compound

The following table details the specifics of the selenosulfonation reaction.

ReactantReagentConditionsProductYield
This compoundSe-Phenyl p-tolueneselenosulfonateChloroform, Reflux(Z)-1-Chloro-4-(phenylseleno)-2-(p-toluenesulfonyl)but-2-ene85% acs.org

Advanced Spectroscopic and Computational Characterization of 1,4 Dichloro 2 Butyne

Vibrational Spectroscopy of 1,4-Dichloro-2-butyne (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and conformational dynamics of this compound. These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to its geometry and the chemical bonds within it.

1,4-dihalo-2-butynes, including this compound, are noteworthy for their conformational flexibility due to a low barrier to internal rotation. researchgate.net This results in the potential for multiple conformers, such as anti and gauche forms, to coexist. researchgate.net Vibrational spectroscopy is instrumental in identifying and characterizing these different conformations.

Studies on analogous compounds like 1,4-difluoro-2-butyne have utilized IR and Raman spectroscopy to elucidate conformational preferences. researchgate.net For this compound, the analysis of the number and position of bands in the IR and Raman spectra can reveal the presence of different conformers in various states of matter. researchgate.net The complexity of the spectra, particularly in the liquid phase, often suggests the presence of more than one conformational isomer. researchgate.net

Key Vibrational Modes for Conformational Analysis:

Vibrational ModeDescriptionExpected Spectral Region (cm⁻¹)
C-Cl StretchingVibrations of the carbon-chlorine bonds. Sensitive to the dihedral angle of the C-C-C-C backbone.600-800
C≡C StretchingVibration of the carbon-carbon triple bond.~2200
CH₂ Rocking/TwistingMethylene (B1212753) group vibrations that are influenced by the overall molecular conformation.1200-1400
Skeletal BendingLow-frequency bending motions of the carbon backbone, highly sensitive to conformational changes.< 400

This table is a representation of expected vibrational modes and regions based on general spectroscopic principles and data from related molecules.

Investigating the vibrational spectra of this compound at different temperatures and in various phases (solid, liquid, and gas) provides critical insights into the energetic relationships between its conformers. As the temperature changes, the relative populations of the conformers can shift, leading to observable changes in the intensities of their corresponding spectral bands. u-pec.fr

For instance, in the crystalline solid phase at low temperatures, a molecule often adopts its most stable conformation, resulting in a simplified spectrum with sharper bands. researchgate.net Comparing the spectra of the liquid and crystalline states can help to distinguish bands belonging to different conformers. Bands that are present in the liquid phase but absent or significantly reduced in intensity in the solid phase spectrum are often assigned to the less stable conformer(s). researchgate.net Such temperature-dependent studies have been crucial in understanding the conformational landscape of similar 1,4-dihalo-2-butynes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating reaction mechanisms involving this compound. uobasrah.edu.iqresearchgate.net By providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the identification of reactants, products, and crucially, reaction intermediates. cdnsciencepub.comdtu.dk

In the context of reactions utilizing this compound, such as its use in the synthesis of more complex molecules, NMR is employed to:

Confirm the structure of products: The chemical shifts, coupling constants, and integration of NMR signals provide definitive evidence for the molecular structure of the compounds formed. cdnsciencepub.com

Identify and characterize intermediates: In multi-step reactions, transient species can be detected and their structures inferred from in-situ NMR measurements. dtu.dk For example, in the Claisen rearrangement of 1,4-bis(m-methoxyphenoxy-)2-butyne, which is synthesized from this compound, ¹H and ¹³C NMR were used to identify intermediate chromene structures. cdnsciencepub.com

Follow reaction kinetics: By monitoring the disappearance of reactant signals and the appearance of product signals over time, reaction rates can be determined. dtu.dk

For example, in the oxidative addition of this compound to an organoplatinum(II) complex, NMR would be essential to characterize the resulting platinum-containing products. researchgate.net The change in the chemical shifts of the methylene protons and the butyne carbons would provide clear evidence of the C-Cl bond activation and the formation of new bonds to the platinum center.

Typical NMR Data for this compound:

NucleusChemical Shift (ppm)Multiplicity
¹H~4.2Singlet
¹³C (CH₂)~35-45-
¹³C (C≡C)~75-85-

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Computational Chemistry Studies of this compound

Computational chemistry provides a powerful theoretical framework to complement experimental studies by modeling molecular properties and predicting chemical behavior. ethernet.edu.et

Ab initio molecular orbital theory is a set of computational methods based on quantum mechanics that can predict the properties of molecules from first principles, without the need for empirical parameters. wiley.comscribd.com These methods are particularly useful for studying the conformational landscape of molecules like this compound.

By performing calculations at various dihedral angles of the C-CH₂Cl bonds, a potential energy surface can be generated. auremn.org.br The minima on this surface correspond to stable conformers, and the energy differences between them indicate their relative stabilities. researchgate.net The energy maxima between conformers represent the rotational energy barriers, which determine the rate of interconversion. acs.org For the analogous 1,4-dihalo-2-butynes, ab initio calculations have been used to determine the potential function for internal rotation and to calculate the energy barriers between syn and anti conformations. researchgate.net

Example of Ab Initio Calculation Results for a Dihalo-butyne System:

ConformerRelative Energy (kJ/mol)Dihedral Angle (°)
gauche0 (most stable)~99
anti2.2180
syn4.10

This table is illustrative, based on data for 1,4-difluoro-2-butyne, and demonstrates the type of information obtained from ab initio calculations. researchgate.net

Density Functional Theory (DFT) is another quantum mechanical modeling method that has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. scispace.comrsc.org DFT calculates the electronic properties of a molecule based on its electron density, which is a simpler quantity to compute than the many-electron wavefunction used in traditional ab initio methods. scispace.com

For this compound, DFT calculations can provide valuable insights into:

Electronic Structure: DFT can be used to visualize molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity. researchgate.net For instance, the LUMO would likely be centered on the C-Cl antibonding orbitals, indicating that these are the sites susceptible to nucleophilic attack.

Reactivity Prediction: DFT can be used to calculate various reactivity descriptors, such as the electrostatic potential map, which shows the charge distribution on the molecule's surface. researchgate.net This can predict sites for electrophilic and nucleophilic attack. For example, in reactions involving this compound, DFT could be used to model the transition states of reactions, helping to elucidate the reaction mechanism at a molecular level. researchgate.net DFT methods, often with dispersion corrections, are also well-suited for studying noncovalent interactions that can influence reaction pathways. acs.org

Applications of 1,4 Dichloro 2 Butyne in Complex Organic Synthesis

1,4-Dichloro-2-butyne as a Versatile Building Block in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the manufacturing of pharmaceuticals. nordmann.global Its bifunctional nature, with two reactive C-Cl bonds at the propargylic positions, allows for sequential or double nucleophilic substitutions, making it a key component in the construction of elaborate molecular architectures. This reactivity is harnessed by chemists to create complex molecules designed for therapeutic applications. chemimpex.com The compound's ability to participate in various reactions facilitates the synthesis of diverse organic molecules targeted for pharmaceutical development. nordmann.global

Intermediacy in the Synthesis of Antitumor Agents (e.g., 20S-Camptothecin Family)

A significant application of this compound is its role as a precursor in the synthesis of potent antitumor agents, notably the (20S)-Camptothecin family of topoisomerase I inhibitors. usbio.netchemicalbook.com Camptothecin (B557342) and its derivatives are recognized for their efficacy against solid tumors. lookchem.com In synthetic pathways leading to these compounds, this compound is used to introduce specific structural motifs. For instance, it can be used in the construction of key intermediates that eventually form the core ring system of camptothecin analogues. usbio.netlookchem.com The synthesis of these complex pentacyclic alkaloids often involves multi-step sequences where the butyne derivative is a critical building block. lookchem.com

Antitumor Agent Family Role of this compound Significance
(20S)-CamptothecinPrecursor in the synthesis of key intermediates. usbio.netchemicalbook.comEnables the construction of the complex ring structure of potent topoisomerase I inhibitors used in cancer chemotherapy. lookchem.com

Role of this compound in Agrochemical Synthesis

Similar to its utility in pharmaceuticals, this compound is an important intermediate in the agrochemical industry. zmsilane.comchemimpex.com It is employed in the synthesis of various pesticides, including herbicides. chemimpex.comyacooscience.com The reactivity of its chloro- and alkyne groups allows for the creation of diverse molecular structures that are screened for herbicidal, insecticidal, or fungicidal activity. Its role as a building block is essential for producing the active ingredients in certain agricultural formulations. chemimpex.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., 1,4-Disubstituted 1,2,3-Triazoles)

This compound is a key reactant in the synthesis of nitrogen-containing heterocycles, which are structural components of many bioactive natural products and pharmaceuticals. usbio.nettandfonline.com A prominent example is its use in the preparation of 1,4-disubstituted 1,2,3-triazoles. usbio.netchemicalbook.com This is often achieved through a "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net In this process, the alkyne functionality of this compound reacts with an organic azide (B81097) to regioselectively form the stable triazole ring. This method is highly efficient and allows for the creation of a library of triazole-containing compounds from various azides. researchgate.netnih.gov The resulting disubstituted triazoles can be further modified at the chloromethyl positions.

Heterocycle Synthetic Method Role of this compound
1,4-Disubstituted 1,2,3-TriazolesCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netProvides the alkyne component for the cycloaddition reaction. usbio.netchemicalbook.com
N-substituted pyrrole (B145914) derivativesReaction with various amine compounds. tandfonline.comActs as the carbon backbone for the formation of the pyrrole ring.

Cycloaddition Reactions and Formation of Polycyclic Systems

The alkyne group in this compound is highly amenable to cycloaddition reactions, which are powerful tools for constructing cyclic and polycyclic systems. Beyond the [3+2] cycloaddition seen in triazole synthesis, it can participate in other cycloaddition pathways. For example, it undergoes a palladium-catalyzed [2+2+1] trimerization, where three molecules of this compound react to form 5-(1′-chlorovinyl)-1,2,3,4,5-pentachloromethylcyclopentadiene in high yield. researchgate.net This reaction demonstrates its utility in creating highly functionalized carbocyclic systems. It has also been used, albeit with low yields, in ring-closing reactions to form large macrocycles containing multiple acetylenic units. nih.gov

Generation of Specific Chlorinated Organic Intermediates for Downstream Synthesis

This compound is a valuable starting material for producing other specialized chlorinated organic intermediates. chemimpex.com The chlorine atoms can be substituted by a wide range of nucleophiles to generate new bifunctional building blocks. For example, reaction with ammonia (B1221849) can produce 1,4-diamino-2-butyne, which is itself a useful intermediate for synthesizing more complex molecules, including pharmaceuticals and materials with specific properties. ontosight.ai This ability to serve as a precursor to other key intermediates underscores its versatility in multi-step synthetic plans in both industrial and research settings. chemimpex.com

Role of 1,4 Dichloro 2 Butyne in Materials Science and Polymer Chemistry

Incorporation of 1,4-Dichloro-2-butyne into Polymer Architectures

The bifunctional nature of this compound allows for its incorporation into polymer chains through various polymerization techniques. The presence of two chlorine atoms facilitates polyaddition and polycondensation reactions, while the central alkyne group can participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for polymer synthesis and modification. organic-chemistry.orgnih.govsigmaaldrich.comugent.besigmaaldrich.com

One of the primary methods for integrating this compound into polymer backbones is through polyaddition reactions with difunctional nucleophiles, such as diamines. These reactions lead to the formation of linear polymers with repeating units containing the butyne moiety. The general scheme for such a reaction can be represented as:

n Cl-CH₂-C≡C-CH₂-Cl + n H₂N-R-NH₂ → [-CH₂-C≡C-CH₂-NH-R-NH-]n + 2n HCl

This approach allows for the synthesis of a variety of polyamines with alkyne functionalities embedded within the main chain. The properties of the resulting polymer can be fine-tuned by varying the structure of the diamine monomer (R group).

Furthermore, the alkyne group within the polymer backbone serves as a reactive site for post-polymerization modifications. This allows for the grafting of side chains or the cross-linking of polymer chains, leading to the formation of complex and functional polymer architectures.

Synthesis of Novel Polymeric Materials with Enhanced Properties

The incorporation of this compound into polymer structures has led to the development of novel materials with a range of enhanced properties. The rigid butyne unit can significantly influence the thermal and mechanical properties of the resulting polymers.

Research has demonstrated the synthesis of various novel polymers utilizing this compound, as detailed in the interactive table below:

Polymer TypeMonomersPolymerization MethodKey Properties
Poly(alkynyl ether)sThis compound, DiolsWilliamson Ether SynthesisEnhanced thermal stability, potential for cross-linking
Poly(dithiourethane-amine)sDiamines, Carbon Disulfide, DiacrylatesThree-component polyadditionEfficient adsorption of heavy metal ions
Triazole-containing Polymers1,4-Diazido-2-butyne (derived from this compound), DialkynesCuAAC Click ChemistryHigh modularity, tunable properties

The synthesis of poly(alkynyl ether)s, for instance, involves the reaction of this compound with various diols. These polymers exhibit improved thermal stability due to the presence of the rigid alkyne groups in the backbone. The pendant alkyne groups also offer sites for further functionalization or cross-linking, which can enhance the mechanical strength and solvent resistance of the material.

In another innovative approach, the three-component polyaddition of diamines, carbon disulfide, and diacrylates can be influenced by the incorporation of butyne-containing monomers. This leads to the formation of poly(dithiourethane-amine)s with unique functional properties, such as the ability to efficiently adsorb heavy metal ions. researchgate.net

The versatility of "click chemistry" has been extensively utilized to create novel polymers from derivatives of this compound. By converting the chloro groups to azides, 1,4-diazido-2-butyne can be readily prepared. This diazide monomer can then be reacted with a variety of dialkyne comonomers via CuAAC to produce high molecular weight, linear polymers containing 1,2,3-triazole rings in the backbone. nih.gov The triazole unit is known for its stability and ability to participate in hydrogen bonding, which can further influence the material's properties.

Development of Advanced Functional Materials Utilizing this compound Derivatives

The functional groups present in this compound and its derivatives serve as handles for the development of advanced functional materials with specific applications. The ability to precisely control the chemical structure of polymers derived from this compound opens up possibilities for creating materials with tailored optical, electronic, and biological properties.

Derivatives such as 1,4-bis(alkoxy)-2-butyne can be synthesized and subsequently polymerized to create materials with specific functionalities. For example, the introduction of long alkyl chains can impart liquid crystalline properties to the polymer, leading to the development of self-organizing materials.

Furthermore, the alkyne moiety in the polymer backbone is a key feature for creating cross-linked and network polymers. These cross-linked materials often exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. The development of such materials is crucial for applications in coatings, adhesives, and composites.

The use of this compound has also been explored in the synthesis of precursors for conductive polymers. While not directly a conductive polymer itself, its incorporation into polymer backbones can provide a scaffold for subsequent chemical modifications that can induce conductivity.

Mechanistic Toxicological and Environmental Impact Research of 1,4 Dichloro 2 Butyne and Its Derivatives

Environmental Fate and Transport Studies of 1,4-Dichloro-2-butyne

Detailed environmental fate and transport data for this compound is limited in publicly available literature. Therefore, data from its structural analog, 1,4-dichloro-2-butene, is often used as a surrogate to estimate its environmental behavior. The primary distinction between these two compounds is the presence of a double bond (alkene) in the butene versus a triple bond (alkyne) in the butyne, which influences their chemical reactivity and environmental interactions.

The environmental persistence of a chemical is determined by its susceptibility to degradation processes, which can be categorized as abiotic (non-biological) and biotic (biological). cdc.gov

Abiotic Degradation: For chlorinated compounds like 1,4-dichloro-2-butene, abiotic processes are significant degradation pathways. nih.govcore.ac.uk Key mechanisms include hydrolysis and volatilization. nih.gov Hydrolysis, the reaction with water, can be an important fate process in moist soils and aquatic environments. cdc.govnih.gov For 1,4-dichloro-2-butene, the hydrolysis half-life was measured as 3.2 days under neutral conditions, suggesting it is a relevant degradation pathway. nih.gov Volatilization from soil and water surfaces is also expected to be a major fate process, driven by the compound's vapor pressure and Henry's Law constant. nih.govnih.gov In soil degradation studies, a significant portion (5-15%) of the cis-isomer of 1,4-dichloro-2-butene was lost to volatilization over a seven-day period. nih.gov Abiotic dechlorination is often a slower process than microbial degradation but can be more complete. nih.gov

Biotic Degradation: Research on 1,4-dichloro-2-butene suggests that biotic degradation is not a primary degradation pathway in soil. nih.gov Studies comparing sterile and non-sterile sandy loam and silt loam soils found that degradation rates were not significantly faster in the non-sterile (biologically active) soils. nih.gov This indicates that abiotic or evaporative processes were more dominant than biological ones for the degradation of this compound. nih.gov While microorganisms are capable of degrading many chlorinated compounds, the specific enzymatic pathways for this compound or its butene analog are not well-established. iastate.edu

Persistence refers to the length of time a compound remains in the environment, while mobility describes its movement through environmental compartments like soil, water, and air. concawe.euconcawe.eu

Persistence: The environmental persistence of 1,4-dichloro-2-butene is relatively low due to its susceptibility to abiotic degradation. Soil degradation studies showed half-lives ranging from 1.8 to 2.5 days for the cis-isomer in both sterile and non-sterile soils. nih.gov The rapid degradation suggests that the potential for long-term persistence in soil environments is limited.

Mobility: The mobility of an organic chemical in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). epa.gov A Koc value of 215 has been reported for 1,4-dichloro-2-butene, which indicates it is expected to have moderate mobility in soil. nih.govnih.gov Compounds with moderate mobility have the potential to leach from soil into groundwater. itrcweb.org Its potential for volatilization also contributes to its transport and mobility in the environment, allowing it to move from soil or water into the atmosphere. nih.gov

PropertyValue (for 1,4-dichloro-2-butene)ImplicationSource
Soil Half-Life1.8 - 2.5 daysLow persistence in soil nih.gov
Hydrolysis Half-Life (neutral)3.2 daysAbiotic degradation in water is significant nih.gov
Koc Value215 L/kgModerate mobility in soil nih.govnih.gov
Henry's Law Constant5.8 x 10⁻⁴ atm-m³/molVolatilization from moist soil is an important fate process nih.gov

Research on Biological Interactions and Mechanistic Toxicology of this compound and Related Halogenated Butynes/Butenes

The toxicological profile of this compound is understood by examining its own properties and those of related halogenated organic compounds. nih.gov These compounds can exert toxicity through various biological interactions at the cellular and molecular levels. google.com

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations and potentially leading to cancer. Studies on related halogenated compounds, such as halogenated acetonitriles, provide insight into the potential genotoxic mechanisms of this compound.

Research using a battery of short-term assays on six halogenated acetonitriles demonstrated clear genotoxic activity. nih.gov

Primary DNA Damage: Dichloro-, dibromo-, and bromochloroacetonitrile (B24974) were found to induce primary DNA damage in the SOS chromotest with Escherichia coli. nih.gov

Mutagenicity: In the Ames-fluctuation test, all tested haloacetonitriles except dibromoacetonitrile (B109444) showed mutagenic activity in Salmonella typhimurium strain TA100. nih.gov

Clastogenicity: A newt micronucleus test revealed that all six haloacetonitriles had a clastogenic effect (the ability to cause breaks in chromosomes) on the peripheral blood erythrocytes of Pleurodeles waltl larvae. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.gov These models are built by finding a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their experimentally measured toxic effects. nih.gov

For halogenated organic compounds, QSAR studies have been applied to predict acute toxicity. researchgate.net A 3D-QSAR study on 43 halogenated phenols used various computational methods, including multiple linear regression (MLR) and artificial neural networks (ANN), to develop a predictive model. researchgate.net The models rely on molecular descriptors that quantify various aspects of the chemical structure.

Descriptor CategoryExamplesInformation Provided
Constitutional Molecular Weight, Atom CountsBasic information about the molecule's composition.
Topological Connectivity IndicesDescribes the atomic arrangement and bonding within the molecule.
Quantum Chemical EHOMO (Highest Occupied Molecular Orbital Energy), ELUMO (Lowest Unoccupied Molecular Orbital Energy)Relates to the molecule's electronic properties and reactivity. nih.gov
Physicochemical LogP (Octanol-Water Partition Coefficient)Indicates the compound's hydrophobicity, affecting its absorption and distribution. nih.gov

By correlating these descriptors with toxicity data, QSAR models can estimate the potential hazards of untested chemicals, like this compound, providing a basis for prioritization and risk assessment. nih.govresearchgate.net

The toxicity of halogenated organic compounds is mediated by specific interactions at the cellular and molecular levels. taylorfrancis.com Research on compounds like halogenated aromatic hydrocarbons and flame retardants reveals several common mechanisms. nih.govuantwerpen.be

One prominent model for toxic halogenated aromatic hydrocarbons involves a mechanism analogous to steroid hormones. nih.gov In this model, the compound binds to a specific intracellular receptor protein (like the Ah receptor). This complex then moves to the nucleus, where it associates with chromatin and alters gene expression, leading to a cascade of toxic effects. nih.gov

Other mechanisms identified for halogenated compounds involve their lipophilic (fat-seeking) nature. uantwerpen.be This property allows them to interact with and disrupt biological membranes, which can lead to:

Damaged membrane integrity. uantwerpen.be

Compromised DNA and its repair mechanisms. uantwerpen.be

Alterations in gene expression and cell cycle progression. uantwerpen.be

Induction of cell death pathways. uantwerpen.be

These molecular actions can translate to broader physiological disruptions, including dysregulation of metabolism and hormonal signaling. uantwerpen.be Understanding these mechanisms is crucial for assessing the risks posed by exposure to compounds like this compound.

Future Research Directions and Emerging Areas for 1,4 Dichloro 2 Butyne

Development of Green Chemistry Approaches for 1,4-Dichloro-2-butyne Synthesis and Reactions

Future research is increasingly directed towards the development of environmentally benign methods for the synthesis and subsequent reactions of this compound. Traditional organic syntheses often rely on volatile and hazardous solvents. A significant future trend is the adoption of solvent-free reaction conditions, which not only reduce environmental impact but can also lead to improved reaction kinetics and easier product isolation nih.govrsc.orgnih.govresearchgate.net. The direct reaction of precursors in the absence of a solvent minimizes waste and energy consumption, aligning with the core principles of green chemistry rsc.org.

Furthermore, photo-induced reactions represent a frontier in green chemistry. Utilizing light to drive chemical transformations can often be performed under mild conditions and can offer unique selectivity. Photo-induced C-H alkynylation, for instance, provides a direct way to form carbon-carbon bonds, and similar strategies could be envisioned for the sustainable synthesis and functionalization of this compound and its derivatives dlut.edu.cn.

Green Chemistry ApproachPotential Benefits for this compound
Solvent-Free Synthesis Reduced waste, lower energy consumption, simplified purification
Phase-Transfer Catalysis Elimination of hazardous solvents, increased reaction rates, improved yields
Photo-induced Reactions Mild reaction conditions, high selectivity, energy efficiency

Catalysis in this compound Transformations: New Ligands and Metal Catalysts

The development of novel catalytic systems is paramount for expanding the synthetic utility of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds nih.govnih.govresearchgate.netacademie-sciences.fr. A key area of future research lies in the application of N-heterocyclic carbenes (NHCs) as ligands for palladium catalysts. NHC ligands are known for their strong σ-donating properties, which can enhance the catalytic activity and stability of the palladium center, enabling challenging cross-coupling reactions involving substrates like this compound nih.govnih.govresearchgate.net.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of alkyne chemistry organic-chemistry.orgnih.govwikipedia.orgresearchgate.net. Future investigations will likely focus on developing more robust and versatile catalyst systems for the Sonogashira coupling of this compound with a wider range of partners, potentially under milder and more environmentally friendly conditions organic-chemistry.orgnih.govresearchgate.net.

Beyond palladium, there is growing interest in using more abundant and less expensive metals like copper for cross-coupling reactions. Research into copper-catalyzed transformations of this compound could lead to more economical and sustainable synthetic routes nih.gov.

Catalytic SystemResearch FocusPotential Advantages
Palladium-NHC Complexes Application in cross-coupling reactions of this compound.Enhanced catalytic activity, increased catalyst stability, broader substrate scope.
Advanced Sonogashira Catalysts Development of more efficient and greener catalyst systems.Milder reaction conditions, wider functional group tolerance, use of aqueous media.
Copper-Based Catalysts Exploring copper-catalyzed cross-coupling reactions.Lower cost, greater abundance of copper, reduced environmental impact.

Bio-inspired Synthesis and Biocatalysis Utilizing this compound

Nature provides a rich source of inspiration for the development of novel and efficient synthetic methodologies. Biomimetic synthesis, which mimics the strategies used by enzymes to construct complex molecules, is a burgeoning field nih.govwiley-vch.de. Future research could explore biomimetic approaches for the synthesis and transformation of this compound, potentially leading to highly selective and efficient reactions. Cationic cyclization reactions terminated by alkyne groups, for example, are a powerful tool in the biomimetic synthesis of natural products and could be adapted for derivatives of this compound nih.gov.

The direct use of enzymes, or biocatalysis, offers another avenue for the green and selective functionalization of this compound. Halogenase enzymes, for instance, are capable of installing halogen atoms onto organic molecules with high specificity nih.govbohrium.comdtu.dkfrontiersin.org. Investigating the potential of halogenases to act on alkyne substrates could open up new biocatalytic routes to chlorinated alkynes. Computational studies can play a crucial role in understanding the mechanisms of these enzymes and in engineering them for specific synthetic applications frontiersin.org.

Bio-inspired ApproachResearch DirectionPotential Outcomes
Biomimetic Synthesis Mimicking enzymatic strategies for transformations of this compound.Highly selective and efficient reactions, novel molecular architectures.
Biocatalysis Utilizing enzymes, such as halogenases, for the synthesis and functionalization.Environmentally friendly processes, high stereoselectivity and regioselectivity.

Advanced Material Engineering from this compound Scaffolds

The unique structure of this compound makes it an attractive monomer for the synthesis of advanced materials with tailored properties. A significant area of future research is the development of conductive polymers iarjset.comacademiaromana-is.roscience.govekb.egresearchgate.net. The conjugated π-system of the butyne backbone can be extended through polymerization, potentially leading to materials with interesting electronic and optical properties. The presence of chlorine atoms can further modulate these properties and influence the polymer's solubility and processability.

Furthermore, this compound can serve as a precursor for the synthesis of energetic materials researchgate.netchemistry-chemists.comresearchgate.netwiley-vch.de. The high heat of formation associated with the alkyne functionality and the presence of chlorine atoms can contribute to the energetic properties of the resulting compounds. Research in this area would focus on the controlled synthesis and characterization of novel energetic materials derived from this compound scaffolds.

The development of functionalized polyesters is another promising direction. Alkyne-functionalized polymers can be cross-linked through various "click" chemistry reactions, such as the thiol-yne reaction, to create robust and biodegradable materials with potential applications in biomedicine and tissue engineering nih.gov.

Material TypeResearch FocusPotential Applications
Conductive Polymers Synthesis and characterization of polymers from this compound.Organic electronics, sensors, antistatic coatings.
Energetic Materials Design and synthesis of high-energy compounds.Propellants, explosives with tailored properties.
Functional Polyesters Incorporation into biodegradable polymers for subsequent cross-linking.Biomaterials, drug delivery systems, tissue engineering scaffolds.

In-depth Computational Studies for Reaction Prediction and Design of New this compound Derived Molecules

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. Future research will undoubtedly leverage in-depth computational studies to elucidate the reaction mechanisms of this compound and to design novel molecules with desired properties. Machine learning and artificial intelligence are emerging as powerful methods for predicting the outcomes of chemical reactions and for designing synthetic pathways researchgate.netnih.govescholarship.orgpurdue.edu. These tools can be trained on existing reaction data to predict the feasibility and selectivity of new transformations involving this compound.

Quantum chemical calculations, such as density functional theory (DFT), can provide detailed insights into the electronic structure and reactivity of this compound and its derivatives. These calculations can be used to model reaction pathways, predict transition state energies, and understand the role of catalysts and ligands in chemical transformations. This fundamental understanding can guide the experimental design of new and more efficient reactions.

Molecular dynamics simulations can be employed to study the conformational behavior and material properties of polymers derived from this compound. These simulations can help in the design of materials with specific mechanical, thermal, or electronic properties.

Computational MethodApplication AreaExpected Insights
Machine Learning/AI Reaction prediction and retrosynthesis.Identification of novel reaction pathways, prediction of product distributions.
Quantum Chemistry (DFT) Mechanistic studies of reactions.Understanding of reaction barriers, catalyst-substrate interactions, and selectivity.
Molecular Dynamics Simulation of polymeric materials.Prediction of material properties, guidance for the design of new polymers.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 1,4-Dichloro-2-butyne critical for experimental design?

  • Answer: this compound (C₄H₄Cl₂) has a molecular weight of 122.98 g/mol, a boiling point of 164°C (at 15 mmHg), and a density of 1.258 g/cm³ . Its linear alkyne structure with terminal chlorides makes it highly reactive in cross-coupling reactions. These properties dictate solvent selection (e.g., ethers or chlorinated solvents for solubility) and reaction temperature control to avoid decomposition.

Q. What synthetic routes are available for this compound, and how can by-product formation be minimized?

  • Answer: A common route involves chlorination of 2-butyne-1,4-diol with thionyl chloride (SOCl₂) under basic conditions. By-products like this compound isomers can form due to exothermic side reactions. Mitigation strategies include maintaining temperatures <20°C, dropwise addition of SOCl₂, and post-reaction neutralization to isolate the product .

Q. How should this compound be stored and handled to ensure laboratory safety?

  • Answer: Store at 0–6°C in airtight containers to prevent moisture absorption and decomposition. Use inert atmospheres (N₂/Ar) during handling, and avoid contact with oxidizing agents or bases due to potential exothermic reactions. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory .

Advanced Research Questions

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for purity analysis of this compound?

  • Answer: Use a DB-1 capillary column (30 m × 0.25 mm × 0.25 µm) with helium carrier gas and a temperature ramp of 3°C/min (40°C to 325°C). The retention index (RI) of 864.6 aids identification. Confirm purity by comparing spectral data with NIST reference libraries .

Q. What thermodynamic parameters are essential for studying isomerization equilibria in halogenated butynes?

  • Answer: Enthalpies of combustion (ΔH°c) and formation (ΔH°f), such as those reported for dichlorobutane isomers (e.g., 1,3- and 1,4-dichlorobutane: ΔH°c ≈ -2,300 kJ/mol), provide insights into stability trends. Isomerization equilibria require monitoring via calorimetry or computational methods (DFT) under controlled temperatures .

Q. What strategies can resolve contradictions in spectral data when characterizing this compound derivatives?

  • Answer: Cross-validate nuclear magnetic resonance (NMR) chemical shifts (e.g., δ ~5.8 ppm for alkyne protons) with infrared (IR) spectra (C≡C stretch ~2,120 cm⁻¹). Discrepancies may arise from solvent effects or impurities; use high-resolution MS (HRMS) and X-ray crystallography for unambiguous confirmation .

Q. How do regulatory guidelines (e.g., RCRA, DOT) impact the disposal of this compound in academic research?

  • Answer: Classified as RCRA waste U074, it requires halogenated solvent disposal protocols. Neutralize residual reactivity with aqueous NaHCO₃ before incineration. Document compliance with DOT Hazard Class 4.3 (water-reactive substances) during transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2-butyne
Reactant of Route 2
1,4-Dichloro-2-butyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.